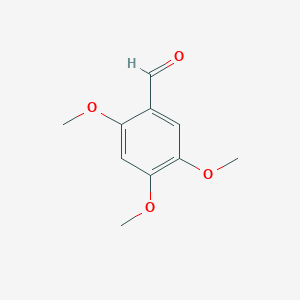

2,4,5-Trimethoxybenzaldehyde

Descripción general

Descripción

Mecanismo De Acción

El asaraldeído ejerce sus efectos principalmente a través de la inhibición de la enzima COX-2. Al unirse al sitio activo de la COX-2, evita la conversión del ácido araquidónico en prostaglandinas, que son mediadores de la inflamación. Esta inhibición selectiva reduce la inflamación sin afectar la COX-1, minimizando así los efectos secundarios gastrointestinales comúnmente asociados con los inhibidores de la COX no selectivos .

Compuestos Similares:

Benzaldehído: A diferencia del asaraldeído, el benzaldehído carece de grupos metoxi, lo que lo hace menos eficaz como inhibidor de la COX-2.

Vainillina: La vainillina tiene una estructura similar pero contiene un grupo hidroxilo en lugar de grupos metoxi, lo que lleva a diferentes actividades biológicas.

Siringaldehído: El siringaldehído tiene grupos metoxi adicionales, lo que puede mejorar su reactividad en ciertas reacciones químicas

Singularidad: La combinación única de grupos metoxi en las posiciones 2, 4 y 5 del anillo de benceno del asaraldeído contribuye a su inhibición selectiva de la COX-2 y sus diversas actividades biológicas. Esta característica estructural lo distingue de otros compuestos similares y mejora su potencial en diversas aplicaciones científicas e industriales .

Análisis Bioquímico

Biochemical Properties

Asarylaldehyde is a potent inhibitor of COX-2, an enzyme involved in inflammation and pain . It significantly inhibits COX-2 activity at a concentration of 100 μg/mL . This interaction with COX-2 suggests that Asarylaldehyde may have potential therapeutic applications in conditions associated with inflammation and pain.

Cellular Effects

Asarylaldehyde has been shown to have significant effects on cellular processes. For instance, it has been found to suppress adipogenesis and promote lipolysis in 3T3-L1 adipocytes . It also down-regulates the protein levels of adipogenic signaling molecules and transcription factors . Furthermore, Asarylaldehyde enhances the osteogenic differentiation of human periodontal ligament stem cells through the ERK/p38 MAPK signaling pathway .

Molecular Mechanism

Asarylaldehyde exerts its effects at the molecular level through various mechanisms. It inhibits COX-2 activity, which in turn can influence various cellular processes . Additionally, it regulates the levels of alkaline phosphatase (ALP) transcriptional activity through the p38/extracellular-signal-regulated kinase (ERK) signaling pathway .

Metabolic Pathways

Asarylaldehyde is involved in the COX-2 metabolic pathway It inhibits COX-2 activity, which plays a crucial role in inflammation and pain

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El asaraldeído se puede sintetizar a través de varios métodos. Una ruta sintética común implica la oxidación de 2,4,5-trimetoxitolúeno utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo. La reacción generalmente ocurre en condiciones ácidas y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos .

Métodos de Producción Industrial: En entornos industriales, el asaraldeído se puede producir mediante la biotransformación de α-asarona por microorganismos como Alternaria longipes. Este método implica cultivar el microorganismo en un medio que contiene α-asarona, que luego se convierte en asaraldeído a través de procesos enzimáticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El asaraldeído sufre varias reacciones químicas, que incluyen:

Oxidación: El asaraldeído se puede oxidar para formar ácido 2,4,5-trimetoxibenzoico utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Se puede reducir a 2,4,5-trimetoxibencil alcohol utilizando agentes reductores como el borohidruro de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halogenos, agentes nitrantes, reactivos de acilación de Friedel-Crafts.

Productos Principales:

Oxidación: Ácido 2,4,5-trimetoxibenzoico.

Reducción: 2,4,5-trimetoxibencil alcohol.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El asaraldeído tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Benzaldehyde: Unlike asaraldehyde, benzaldehyde lacks methoxy groups, making it less effective as a COX-2 inhibitor.

Vanillin: Vanillin has a similar structure but contains a hydroxyl group instead of methoxy groups, leading to different biological activities.

Syringaldehyde: Syringaldehyde has additional methoxy groups, which may enhance its reactivity in certain chemical reactions

Uniqueness: Asaraldehyde’s unique combination of methoxy groups at the 2, 4, and 5 positions on the benzene ring contributes to its selective COX-2 inhibition and diverse biological activities. This structural feature distinguishes it from other similar compounds and enhances its potential in various scientific and industrial applications .

Actividad Biológica

2,4,5-Trimethoxybenzaldehyde (TMBZ), also known as asaraldehyde, is a benzoyl derivative with significant biological activity. This compound has garnered interest due to its potential pharmacological applications, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes current research findings on the biological activities of TMBZ, including its synthesis, pharmacokinetics, and therapeutic potential.

- Chemical Formula : C₁₀H₁₂O₄

- CAS Number : 4460-86-0

- Molecular Weight : 196.20 g/mol

- Structure : TMBZ features three methoxy groups attached to a benzaldehyde backbone, which influences its reactivity and biological properties.

Synthesis

TMBZ can be synthesized from natural sources such as the Indonesian Sweet Flag (Acorus calamus). Recent studies have demonstrated a high-yield synthesis process involving ozonization of calamus oil, achieving over 95% purity in a short time frame . This method not only highlights the efficiency of synthesizing TMBZ but also emphasizes its natural origins.

Anti-inflammatory Properties

TMBZ has shown promising anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). In vitro studies indicated that TMBZ exhibits a COX-2/COX-1 selectivity ratio of approximately 17.68, comparable to the widely used NSAID Celecoxib, which has a ratio of 16.00 . This suggests that TMBZ could serve as an effective anti-inflammatory agent with potentially fewer gastrointestinal side effects than traditional NSAIDs.

Neuroprotective Effects

Research indicates that TMBZ may possess neuroprotective properties. A study exploring the neurotoxicity profile of related compounds found that derivatives of TMBZ could mitigate neurotoxic effects associated with substances like MDMA (ecstasy) by modulating serotonin transporter activity . This suggests potential applications in treating neurodegenerative diseases or conditions involving serotonin dysregulation.

Pharmacokinetics

In silico studies assessing the pharmacokinetic properties of TMBZ predict favorable absorption and distribution characteristics. The compound demonstrates good metabolic stability and low toxicity profiles across various predictive models, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments . Notably, TMBZ showed no significant toxicity towards key human cellular targets involved in drug metabolism and excretion.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Neurotoxicity Mitigation :

- Synthesis from Natural Sources :

Summary Table of Biological Activities

| Activity | Mechanism | Comparison with Other Compounds |

|---|---|---|

| Anti-inflammatory | Selective COX-2 inhibition | Similar to Celecoxib (ratio 16.00) |

| Neuroprotective | Modulation of serotonin transporter | Effective against MDMA-induced toxicity |

| Metabolic Stability | Low toxicity predictions via ADMET | Comparable to ibuprofen |

Propiedades

IUPAC Name |

2,4,5-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJBQAYHSQIQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022217 | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

284 °F at 4 mmHg (Sublimes) (NTP, 1992) | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00113 [mmHg] | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4460-86-0 | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asaronaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHOXYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU8J2Q00D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 to 237 °F (NTP, 1992), 114 °C | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.